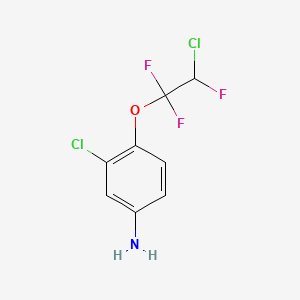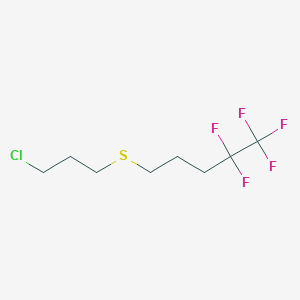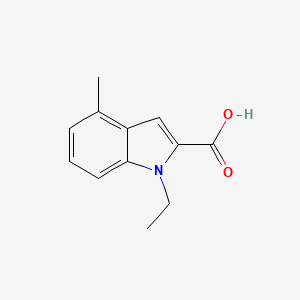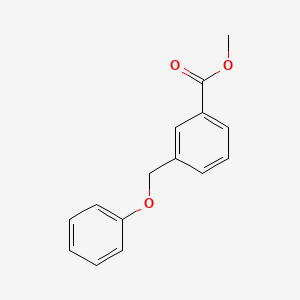
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97% (3-Cl-4-CF3CH2OCH2Cl-aniline, 97%) is a chlorinated aniline derivative that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 128-130°C. This compound has a variety of applications, particularly in the synthesis of organic compounds, as a catalyst for chemical reactions, and in the study of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline involves the reaction of 3-chloroaniline with 2-chloro-1,1,2-trifluoroethanol in the presence of a base to form the desired product.
Starting Materials
3-chloroaniline, 2-chloro-1,1,2-trifluoroethanol, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 3-chloroaniline in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir, Step 3: Slowly add 2-chloro-1,1,2-trifluoroethanol to the solution while stirring, Step 4: Heat the reaction mixture to reflux for several hours, Step 5: Cool the reaction mixture and filter the solid product, Step 6: Wash the solid product with a suitable solvent (e.g. water or ethanol), Step 7: Dry the product under vacuum to obtain 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline
作用机制
The mechanism of action of 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase and aldehyde dehydrogenase. The inhibition of these enzymes leads to an increase in the concentration of monoamines, such as serotonin, in the brain, which has a variety of effects on the body.
生化和生理效应
3-Cl-4-CF3CH2OCH2Cl-aniline, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which leads to an increase in the concentration of monoamines in the brain. This increase in monoamines can have a variety of effects on the body, such as an increase in alertness and energy, an increase in focus and concentration, and an increase in mood. In addition, 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% has been found to have anti-inflammatory effects and may be useful in the treatment of certain diseases.
实验室实验的优点和局限性
3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low boiling point, making it easy to use in a variety of experiments. However, it is important to note that 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is a powerful inhibitor of certain enzymes, and care should be taken when using it in experiments.
未来方向
The potential applications of 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% are vast, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the potential uses of this compound as a catalyst for various chemical reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
科学研究应用
3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is an important reagent in the synthesis of organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst for various chemical reactions, such as the synthesis of cyclic ethers. In addition, 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is used in the study of biochemical and physiological effects. It is used to study the effects of drugs on the human body, as well as the effects of various environmental factors on the body.
属性
IUPAC Name |
3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIRBHNPZYHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)




![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)



![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)


